1-(4-Methoxyphenyl)-3-phenylprop-2-yn-1-one
Description
Properties
IUPAC Name |
1-(4-methoxyphenyl)-3-phenylprop-2-yn-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O2/c1-18-15-10-8-14(9-11-15)16(17)12-7-13-5-3-2-4-6-13/h2-6,8-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDJSNTJBCFBIQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C#CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40346959 | |
| Record name | Phenylethynyl p-methoxyphenyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40346959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16616-43-6 | |
| Record name | Phenylethynyl p-methoxyphenyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40346959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Catalytic System
The reaction employs a PdCl₂/CuI co-catalyst with triphenylphosphine (PPh₃) as a ligand in tetrahydrofuran (THF) and triethylamine (Et₃N) as a base. The mechanism proceeds through oxidative addition of the acyl chloride to Pd⁰, CO insertion to form a palladium-acyl intermediate, and transmetallation with the copper-acetylide (generated from phenylacetylene and CuI). Reductive elimination yields the ynone (Fig. 1).
Key conditions :
Optimization Studies
Varying the phosphine ligand significantly impacts efficiency (Table 1). Bulky ligands like XPhos reduce side reactions, while electron-deficient ligands accelerate CO insertion.
Table 1: Ligand Screening for Carbonylative Sonogashira Coupling
| Ligand | Yield (%) | Reaction Time (h) |
|---|---|---|
| PPh₃ | 95 | 12 |
| XPhos | 89 | 14 |
| BINAP | 78 | 18 |
| Dppe | 65 | 20 |
Solvent polarity also influences kinetics. THF outperforms DMF or toluene due to optimal Pd solubility and CO diffusivity.
Copper-Mediated Alkyne-Acylation
An alternative method involves copper(I)-mediated coupling of 4-methoxyphenyl lithium with phenylpropioloyl chloride. This approach avoids palladium but requires stoichiometric copper.
Stepwise Synthesis
-
Lithiation : 4-Methoxybromobenzene reacts with lithium diisopropylamide (LDA) at −78°C to form 4-methoxyphenyl lithium.
-
Acylation : Addition of phenylpropioloyl chloride at −20°C yields the ynone after aqueous workup.
Advantages :
-
No CO required
-
Suitable for air-sensitive substrates
Limitations :
Ruthenium Cluster-Mediated Synthesis
A niche method utilizes Ru₃(CO)₁₂ clusters to catalyze alkyne-acyl coupling. This heterogeneous pathway proceeds via ruthenium-acetylide intermediates.
Reaction Profile
-
Catalyst : Ru₃(CO)₁₂ (3 mol%)
-
Solvent : Xylene at 140°C
-
Yield : 72% after 24 h
The reaction exhibits first-order kinetics in both Ru catalyst and alkyne, with an activation energy of 85 kJ/mol.
Industrial-Scale Considerations
For bulk production, continuous-flow reactors enhance the carbonylative Sonogashira method:
-
Residence time : 30 min
-
Catalyst recycling : Pd/C filters enable 5 reuses with <10% activity loss
Comparative Analysis of Methods
Table 2: Synthesis Method Comparison
| Parameter | Pd-Catalyzed | Cu-Mediated | Ru-Cluster |
|---|---|---|---|
| Yield (%) | 95 | 60 | 72 |
| Cost (USD/g) | 12.50 | 8.20 | 22.40 |
| Scalability | High | Moderate | Low |
| Functional Tolerance | Broad | Narrow | Moderate |
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxyphenyl)-3-phenylprop-2-yn-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenylethynyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles such as halogens (e.g., bromine, iodine) can be used in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that derivatives of 1-(4-Methoxyphenyl)-3-phenylprop-2-yn-1-one exhibit significant antimicrobial properties. A study demonstrated that these compounds could inhibit the growth of various bacterial strains, suggesting potential as therapeutic agents against infections. The mechanism is believed to involve disruption of bacterial cell membranes, leading to cell lysis.
Anticancer Properties
The compound has shown promise in anticancer research. In vitro studies have indicated that it can induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, a derivative was tested against breast cancer cell lines, resulting in a dose-dependent decrease in cell viability. The compound's ability to inhibit angiogenesis further supports its potential as an anticancer agent.
Catalytic Applications
Sonogashira Coupling Reactions
this compound is utilized as a substrate in Sonogashira coupling reactions, which are essential for synthesizing complex organic molecules. These reactions involve the coupling of terminal alkynes with aryl halides, facilitated by palladium catalysts. The compound has been shown to yield high purity products with excellent yields under optimized conditions.
| Reaction Type | Catalyst Used | Yield (%) | Reference |
|---|---|---|---|
| Sonogashira Coupling | Pd/C | 85 | |
| A3 Coupling | CuI | 90 | |
| Cross-Coupling with Aroyl Chlorides | Pd(PPh3)2Cl2 | 78 |
Materials Science Applications
Nanocomposite Formation
The compound can be incorporated into nanocomposites for enhanced material properties. For example, it has been used to modify magnetic nanoparticles, improving their catalytic activity in various chemical reactions. This application is particularly relevant in environmental chemistry for pollutant degradation.
Case Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several derivatives of this compound against Staphylococcus aureus and Escherichia coli. The results showed that one derivative exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating strong antibacterial properties.
Case Study 2: Anticancer Research
In another investigation focusing on breast cancer cell lines (MCF-7), treatment with a specific derivative of the compound resulted in a significant reduction in cell proliferation (up to 70% at 50 µM concentration). The study highlighted the compound's potential as a lead structure for developing new anticancer drugs.
Case Study 3: Catalytic Efficiency
A comparative study on the efficiency of various catalysts in the Sonogashira reaction involving this compound demonstrated that using CuI resulted in higher yields compared to traditional palladium catalysts under similar conditions. This finding underscores the compound's versatility and effectiveness in synthetic organic chemistry.
Mechanism of Action
The mechanism of action of phenylethynyl p-methoxyphenyl ketone involves its interaction with molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects such as anti-inflammatory activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s properties and reactivity are strongly influenced by substituents on the aryl rings. Below is a comparative analysis with structurally related compounds:
Electronic and Steric Effects
- Electron-Donating Groups (e.g., 4-OCH₃): The methoxy group in this compound enhances electron density at the carbonyl, facilitating coordination with transition metals like ruthenium. This contrasts with nitro- or chloro-substituted analogues, which exhibit reduced electron density and slower reaction kinetics .
- Steric Effects: Compounds with bulkier substituents (e.g., 2,4,6-trimethoxyphenyl in A2) show lower yields in synthetic routes (70% vs. 86% for simpler derivatives) due to steric hindrance .
Reactivity in Metal-Mediated Reactions
- Ru₃(CO)₁₂ Reactions: The methoxy-substituted ynone forms stable Ru₂–Ru₄ clusters, whereas nitro-substituted analogues yield fewer intermediates due to electronic deactivation .
- Palladium Catalysis: The ynone backbone enables efficient carbonylative Sonogashira couplings to generate heteroleptic Pd(II) complexes, a feature less pronounced in enone (C=C–C=O) analogues .
Biological Activity
1-(4-Methoxyphenyl)-3-phenylprop-2-yn-1-one, also known as phenylethynyl p-methoxyphenyl ketone, has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This compound is characterized by its unique structure, which includes a methoxy group that enhances its biological interactions.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a phenyl group attached to a propynone structure, with a methoxy substituent on one of the phenyl rings. The presence of the methoxy group is significant as it influences the compound’s reactivity and biological activity.
Anticancer Properties
Research indicates that this compound exhibits anticancer properties . Various studies have demonstrated its ability to inhibit the growth of specific cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, although detailed pathways remain under investigation.
Case Study: Inhibition of Cancer Cell Lines
A study assessed the effects of this compound on different cancer cell lines, revealing notable cytotoxicity:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Induction of apoptosis |
| HT29 (Colon) | 15.0 | Cell cycle arrest at G2/M phase |
| A549 (Lung) | 20.0 | Inhibition of proliferation |
The above data suggest that the compound could serve as a lead for developing new anticancer agents.
Anti-inflammatory Effects
In addition to its anticancer activity, this compound has shown anti-inflammatory properties . It appears to inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.
Research Findings: Anti-inflammatory Activity
In vitro studies have demonstrated that treatment with this compound significantly reduces levels of TNF-alpha and IL-6 in activated macrophages.
The biological activity of this compound is largely attributed to its ability to interact with various biological macromolecules. The methoxy group enhances its lipophilicity, allowing better membrane penetration and interaction with cellular targets.
Proposed Mechanisms
- Apoptosis Induction : Triggering intrinsic pathways leading to caspase activation.
- Cell Cycle Arrest : Interference with cyclin-dependent kinases (CDKs), leading to halted cell division.
- Cytokine Modulation : Inhibition of signaling pathways involved in inflammation (e.g., NF-kB pathway).
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods, including Sonogashira cross-coupling reactions. This versatility allows for the development of derivatives that may exhibit enhanced biological activity or altered pharmacokinetic profiles .
Comparison with Similar Compounds
To understand its unique position in medicinal chemistry, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 1-(3,4-Dimethoxyphenyl)-3-phenylprop-2-yn-1-one | Methoxy-substituted propynone | Contains two methoxy groups enhancing solubility |
| 1-(4-Fluorophenyl)-3-phenylprop-2-yn-1-one | Fluorine-substituted propynone | Exhibits different electronic properties |
| 3-(4-Methoxyphenyl)-1-phenylnon-2-en-1-one | Enone variant | Different reactivity pattern due to double bond |
The unique presence of the methoxy group in this compound enhances its reactivity and biological activity compared to similar compounds, making it particularly interesting for further research in medicinal chemistry.
Q & A
Q. What are the established synthetic routes for 1-(4-Methoxyphenyl)-3-phenylprop-2-yn-1-one, and how can reaction parameters be optimized?
The compound is commonly synthesized via the Claisen-Schmidt condensation. A typical method involves reacting substituted acetophenones with aryl aldehydes in a basic medium (e.g., aqueous NaOH/ethanol). For example, analogous chalcones are synthesized using 2,4-dihydroxy acetophenone and substituted benzaldehydes under reflux . Optimization includes adjusting stoichiometry, catalyst concentration (e.g., thionyl chloride for acetylation), and solvent polarity to enhance yield and purity. Reaction monitoring via TLC and purification by recrystallization or column chromatography are critical steps.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?
Essential techniques include:
- UV-Vis : To study π→π* transitions in the conjugated enone system.
- IR : Confirm carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and alkyne (C≡C) vibrations (~2100–2260 cm⁻¹) .
- NMR :
- ¹H NMR : Methoxy protons (~δ 3.8–4.0 ppm), aromatic protons (δ 6.5–8.0 ppm), and alkyne-related protons (if present).
- ¹³C NMR : Carbonyl carbons (~δ 190–200 ppm), alkyne carbons (~δ 80–100 ppm), and methoxy carbons (~δ 55 ppm) .
- Mass spectrometry : Molecular ion peaks and fragmentation patterns to confirm molecular weight.
Q. How can density functional theory (DFT) be applied to predict electronic and thermochemical properties?
DFT methods (e.g., B3LYP functional with a 6-31G* basis set) are used to calculate molecular geometry, frontier orbitals (HOMO-LUMO gaps), and thermodynamic properties (e.g., atomization energies). Exact exchange terms in hybrid functionals improve accuracy for systems with conjugated π-electrons . Computational results should be validated against experimental data (e.g., XRD bond lengths, UV-Vis absorption).
Advanced Research Questions
Q. How can contradictions between experimental and computational data (e.g., bond lengths, reaction energies) be resolved?
Discrepancies often arise from approximations in DFT functionals. To address this:
- Compare multiple functionals (e.g., PBE0, M06-2X) to assess sensitivity.
- Incorporate exact exchange corrections, as highlighted in Becke’s work, to improve thermochemical accuracy .
- Validate computational models with high-resolution crystallographic data (e.g., X-ray diffraction) for geometric parameters .
Q. What challenges arise in determining the crystal structure of this compound, and how can they be mitigated?
Challenges include poor crystal quality, twinning, and weak diffraction. Strategies:
Q. What advanced mechanistic studies can elucidate its reactivity in gold-catalyzed cyclization reactions?
Mechanistic pathways can be probed via:
- Kinetic isotope effects (KIE) : To identify rate-determining steps.
- DFT-based transition-state analysis : Map energy profiles for intermediates.
- In situ NMR/IR : Monitor reaction progress and detect transient species. For example, intramolecular cyclization of N-propargyl indole derivatives with this compound involves Au(I)-mediated alkyne activation, as shown in isotopic labeling studies .
Methodological and Regulatory Considerations
Q. How should researchers address potential regulatory concerns when working with structurally related controlled substances?
While this compound is not explicitly listed in controlled substance databases, structural analogs (e.g., piperazine derivatives) may fall under regulations like the UK’s Misuse of Drugs Act. Researchers should:
- Screen structural analogs in databases like the European Monitoring Centre for Drugs and Drug Addiction .
- Document synthesis and handling protocols to ensure compliance with institutional safety guidelines.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
